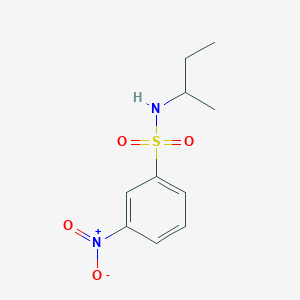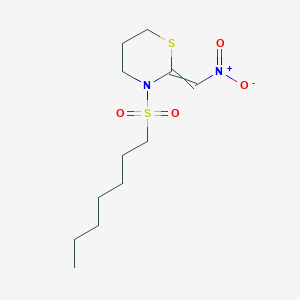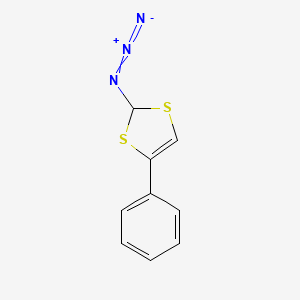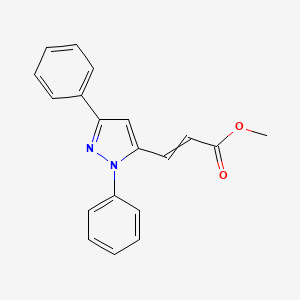
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group and a conjugated double bond, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antimicrobial properties against multi-resistant bacteria and fungi.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and participate in proton transfer processes also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A related compound with similar structural features but lacking the methyl ester group.
3-Methyl-1H-pyrazol-5-ol: Another pyrazole derivative with a hydroxyl group instead of the ester group.
Uniqueness
Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate is unique due to its conjugated double bond and methyl ester group, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
87995-91-3 |
|---|---|
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
methyl 3-(2,5-diphenylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)13-12-17-14-18(15-8-4-2-5-9-15)20-21(17)16-10-6-3-7-11-16/h2-14H,1H3 |
Clé InChI |
CFGJXWCUUCYTJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


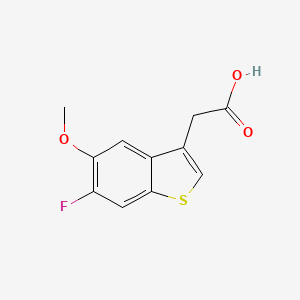

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)
![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
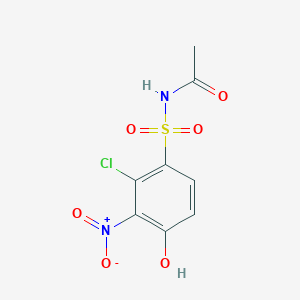
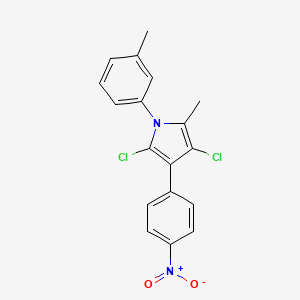
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
